4-(Aminomethyl)-2-ethoxyphenol 4-(Aminomethyl)-2-ethoxyphenol
Brand Name: Vulcanchem
CAS No.: 90643-06-4
VCID: VC2065117
InChI: InChI=1S/C9H13NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2,6,10H2,1H3
SMILES: CCOC1=C(C=CC(=C1)CN)O
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol

4-(Aminomethyl)-2-ethoxyphenol

CAS No.: 90643-06-4

Cat. No.: VC2065117

Molecular Formula: C9H13NO2

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)-2-ethoxyphenol - 90643-06-4

Specification

CAS No. 90643-06-4
Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
IUPAC Name 4-(aminomethyl)-2-ethoxyphenol
Standard InChI InChI=1S/C9H13NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2,6,10H2,1H3
Standard InChI Key SLVLKKUFQLKYMH-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)CN)O
Canonical SMILES CCOC1=C(C=CC(=C1)CN)O

Introduction

4-(Aminomethyl)-2-ethoxyphenol is an organic compound characterized by its phenolic structure with an amino group (-NH2) and an ethoxy group (-OCH2CH3) attached to a benzene ring. This compound is also known as 2-ethoxy-4-(aminomethyl)phenol. Its molecular formula is C9H13NO2, and it has a molecular weight of approximately 167.20 g/mol . The presence of a phenolic hydroxyl group contributes to its reactivity and potential biological activity.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-(Aminomethyl)-2-ethoxyphenol. These methods typically involve the modification of phenolic compounds to introduce the aminomethyl and ethoxy groups. Common synthesis techniques include nucleophilic substitution reactions and reduction processes.

Biological Activities and Applications

Research indicates that 4-(Aminomethyl)-2-ethoxyphenol exhibits various biological activities, making it a promising compound for further research in pharmacology and medicinal chemistry. Its potential applications span across different fields due to its unique structural features.

Biological ActivityDescription
Antioxidant PropertiesPotential antioxidant effects due to its phenolic structure.
Interaction with Biological TargetsStudies focus on its binding affinity to various biological targets, which could lead to therapeutic applications.

Comparison with Similar Compounds

4-(Aminomethyl)-2-ethoxyphenol shares structural similarities with other phenolic compounds but exhibits distinct chemical behaviors and biological activities due to its unique arrangement of functional groups.

CompoundStructure FeaturesUnique Properties
4-AminophenolAmino group on phenolic ringKnown analgesic properties
2-EthoxyphenolEthoxy group on phenolic ringUsed as a solvent; less biologically active
3-AminophenolAmino group at different positionExhibits different reactivity patterns
4-(Hydroxymethyl)phenolHydroxymethyl instead of aminomethylDifferent biological activity profile

Spectral Information and Analytical Techniques

The compound can be analyzed using various spectroscopic techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide valuable information about its molecular structure and purity.

Spectral TechniqueDescription
Mass Spectrometry (MS)Used to determine molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Provides information about functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) SpectroscopyOffers detailed structural information through proton and carbon signals.

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